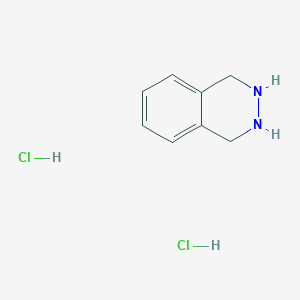

1,2,3,4-Tetrahydrophthalazine Dihydrochloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydrophthalazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c1-2-4-8-6-10-9-5-7(8)3-1;;/h1-4,9-10H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIECCMDXTICMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CNN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1,2,3,4-Tetrahydrophthalazine Dihydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the prevalent and reliable method involving the synthesis of the phthalazine core followed by its chemical reduction. This document furnishes detailed, step-by-step protocols, discusses the causality behind methodological choices, and presents critical data in a clear, accessible format. It is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep, practical understanding of this synthesis. All claims and protocols are substantiated with references to authoritative scientific literature.

Introduction and Strategic Overview

1,2,3,4-Tetrahydrophthalazine is a bicyclic diamine that serves as a key structural motif in a variety of pharmacologically active compounds. Its constrained, yet flexible, conformation makes it an attractive scaffold for interacting with biological targets. The dihydrochloride salt form is often preferred due to its enhanced stability and solubility in aqueous media, facilitating its use in biological assays and as a precursor in further synthetic transformations.

The most common and logical synthetic approach involves a two-stage process:

-

Formation of the Aromatic Phthalazine Core: This is typically achieved through the condensation of a suitable 1,2-dicarbonyl benzene derivative with hydrazine.

-

Reduction of the Heterocycle: The subsequent reduction of the C=N double bonds within the pyridazine ring of phthalazine yields the desired saturated 1,2,3,4-tetrahydrophthalazine.

-

Salt Formation: Finally, treatment with hydrochloric acid affords the stable dihydrochloride salt.

This guide will dissect this primary pathway, offering both theoretical grounding and practical, actionable protocols.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the molecule at the heterocyclic C-N and N-N bonds. The key disconnection is the reduction of the two imine-like bonds, leading back to the aromatic phthalazine heterocycle. Phthalazine itself is readily disconnected across the two C-N bonds, revealing a 1,2-dicarbonyl benzene precursor and hydrazine, a common and powerful nucleophile for forming nitrogen-containing heterocycles.[1]

DOT Visualization: Retrosynthetic Pathway

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: Detailed Protocols

This section details the most widely adopted, two-step synthesis starting from o-phthalaldehyde.

Step 1: Synthesis of Phthalazine from o-Phthalaldehyde

The formation of the phthalazine ring is a classic condensation reaction. The reaction of a 1,2-dicarbonyl compound, such as o-phthalaldehyde, with hydrazine hydrate provides a high-yield route to the bicyclic aromatic system.[1][2]

Causality and Mechanistic Insight: Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the two electrophilic carbonyl carbons of o-phthalaldehyde. The reaction proceeds via a dihydrazone intermediate which subsequently undergoes intramolecular cyclization and dehydration (loss of two water molecules) to yield the stable, aromatic phthalazine ring. Acetic acid is often used as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phthalaldehyde (13.4 g, 0.1 mol) and ethanol (100 mL).

-

Reagent Addition: While stirring, slowly add a solution of hydrazine hydrate (5.0 g, 0.1 mol of N₂H₄) in ethanol (20 mL). A mild exotherm may be observed.

-

Reaction: After the initial reaction subsides, add a few drops of glacial acetic acid. Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

-

Purification: Collect the resulting pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The typical yield of phthalazine is 85-95%.[2]

Step 2: Reduction of Phthalazine to 1,2,3,4-Tetrahydrophthalazine

The reduction of the phthalazine core is the critical step to form the desired tetrahydro- derivative. Several reducing agents can accomplish this transformation. Catalytic hydrogenation is a clean and effective method, while chemical reduction with sodium borohydride offers a convenient laboratory-scale alternative.

Causality and Method Selection:

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): This method involves the heterogeneous catalysis of hydrogen gas addition across the C=N bonds. It is highly efficient and produces minimal byproducts, making it ideal for larger-scale synthesis. The choice of catalyst (e.g., Palladium on Carbon) provides a surface for the reaction to occur efficiently under moderate pressure and temperature.

-

Sodium Borohydride (NaBH₄): This is a mild and selective hydride reducing agent. It is particularly effective for reducing imines and is safer and easier to handle than more powerful agents like lithium aluminum hydride (LAH). The reaction is typically run in a protic solvent like methanol or ethanol, which participates in the reaction mechanism by protonating the nitrogen atoms after hydride delivery. This method is well-suited for standard laboratory equipment.

Experimental Protocol (using Sodium Borohydride):

-

Setup: In a 500 mL round-bottom flask, dissolve phthalazine (13.0 g, 0.1 mol) in methanol (200 mL) with stirring. Cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: While maintaining the temperature below 10 °C, add sodium borohydride (NaBH₄) (7.6 g, 0.2 mol) portion-wise over 30-45 minutes. Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation in a fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Add ethyl acetate (150 mL) and water (50 mL) to the residue. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 1,2,3,4-tetrahydrophthalazine as a viscous oil or low-melting solid. The crude product is often used directly in the next step.

Step 3: Formation of the Dihydrochloride Salt

Conversion to the dihydrochloride salt enhances the product's stability, crystallinity, and ease of handling.

Experimental Protocol:

-

Dissolution: Dissolve the crude 1,2,3,4-tetrahydrophthalazine from the previous step in isopropanol (100 mL).

-

Acidification: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol/ether, until the solution is acidic (test with pH paper) and a white precipitate forms.

-

Crystallization and Isolation: Stir the suspension at 0-5 °C for 1 hour to ensure complete precipitation. Collect the white solid by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent. Dry the product in a vacuum oven at 40-50 °C. The final product is this compound.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Parameter | Phthalazine (Intermediate) | This compound (Final Product) |

| Appearance | Pale yellow crystalline solid | White to off-white crystalline solid |

| Molecular Formula | C₈H₆N₂ | C₈H₁₂Cl₂N₂ |

| Molar Mass | 130.15 g/mol | 207.10 g/mol |

| Typical Yield | 85-95% (from o-phthalaldehyde) | >90% (from reduction/salt formation) |

| ¹H NMR (DMSO-d₆) | δ ~9.5 (s, 2H), ~8.0 (m, 2H), ~7.9 (m, 2H) | δ ~10.5 (br s, NH₂⁺), ~7.3 (m, 4H, Ar-H), ~4.4 (s, 4H, CH₂) |

| Melting Point | 90-91 °C[3] | >250 °C (with decomposition) |

Safety Considerations

Chemical synthesis requires strict adherence to safety protocols.

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[4][5] It must be handled with extreme care in a well-ventilated chemical fume hood.[4][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat, is mandatory.[4][5][6]

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and with adequate ventilation away from ignition sources.

-

Hydrogen Chloride (Gas/Solutions): Highly corrosive and toxic. Handle only in a fume hood with appropriate respiratory protection.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[5]

Conclusion

The synthesis of this compound via the condensation of o-phthalaldehyde and hydrazine, followed by chemical reduction and salt formation, represents a robust and reliable pathway. This guide provides the necessary detail for researchers to understand the causality behind the synthetic choices and to execute the protocols with confidence. The methods described are scalable and utilize common laboratory reagents, making this important building block readily accessible for applications in drug discovery and development.

References

- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.

- Thermo Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET.

- Reddit r/chemistry. (2018). Practical Hydrazine Hydrate Safety.

- DTIC. (n.d.). Safety and Handling of Hydrazine.

- Lanxess. (2015). Hydrazine Hydrate.

- Carter, S. D., & Cheeseman, G. W. H. (1974). A CONVENIENT SYNTHESIS OF PHTHALAZINE.

- Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Journal of Heterocyclic Chemistry.

- Science of Synthesis. (n.d.). Product Class 10: Phthalazines. Thieme.

- Basheer, H. A., & Ezzat, N. S. (2008). Synthesis of some Phthalazine from Hydrazone of Amino Acids. Tikrit Journal of Pure Science, 13(1), 166-170.

- Various Authors. (n.d.). Phthalazinone. Compilation from various chemical synthesis journals.

- Stanford University. (n.d.).

- Corbin, D. R., Stucky, G. D., Willis, W. S., & Sherry, E. G. (n.d.). Hydrogenation and reduction of nitrogen containing heteroaromatics. Electron transfer and radical induced dimerization of phthalazine. Journal of the American Chemical Society.

- Journal of Pharmaceutical Research International. (2019).

- Al-Suwaidan, I. A., et al. (2024).

- Benchchem. (n.d.). chemical properties of the phthalazine ring system.

- The Royal Society of Chemistry. (n.d.).

- SciSpace. (n.d.). Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot.

- Gambhir, G., et al. (n.d.).

- National Institutes of Health. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.

- Wang, Y.-J., et al. (n.d.).

- Singh, A., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

- Sciforum. (n.d.).

- Ganzha, V. V., et al. (2006). Synthesis of 5-nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione and 1,8-dinitro-5,7,12,14-tetrahydrophthalazino-[2,3-b]phthalazine-5,7,12,14-tetraone.

- CAS. (2021). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning. YouTube.

- Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE | CAS 1445-69-8.

- NIST. (n.d.). 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. NIST WebBook.

- Chunduru, V. S. R., & Vedula, R. R. (n.d.). ONE-POT SYNTHESIS OF ARYL(HETARYL)THIAZOLYL-PHTHALAZINE-1,4-DIONES VIA MULTICOMPONENT APPROACH. Chemistry of Heterocyclic Compounds.

- ResearchGate. (n.d.). Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine. Request PDF.

Sources

An In-depth Technical Guide to 1,2,3,4-Tetrahydrophthalazine Dihydrochloride: A Versatile Heterocyclic Intermediate

This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride (CAS No. 86437-12-9), a heterocyclic compound with significant potential as a chemical intermediate in pharmaceutical research and drug development. While not extensively studied as a standalone bioactive agent, its structural relationship to a class of compounds with proven pharmacological relevance makes it a molecule of considerable interest. This document will delve into its physicochemical properties, propose a logical synthetic pathway, detail robust analytical methodologies for its characterization, and explore its potential applications as a scaffold for the synthesis of novel therapeutic agents.

Introduction: The Phthalazine Scaffold and the Potential of its Reduced Analogs

The phthalazine ring system, a benzo-fused pyridazine, is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] 1,2,3,4-Tetrahydrophthalazine represents a reduced, more flexible analog of the aromatic phthalazine core. This structural modification from a planar aromatic system to a saturated heterocyclic ring can significantly alter the molecule's three-dimensional conformation and its interactions with biological targets. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for handling and formulation in research settings.

Given the limited direct research on this compound, this guide will leverage data from the broader phthalazine chemical space to provide a well-rounded and scientifically grounded perspective for researchers and drug development professionals.

Physicochemical and Computational Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 86437-12-9 | ChemScene[4] |

| Molecular Formula | C₈H₁₂Cl₂N₂ | ChemScene[4] |

| Molecular Weight | 207.10 g/mol | ChemScene[4] |

| Appearance | White to brown solid | Sigma-Aldrich[5] |

| Purity | ≥95% | Sigma-Aldrich[5] |

| Storage Temperature | +4°C | Sigma-Aldrich[5] |

| SMILES | C1=CC=C2CNNCC2=C1.Cl.Cl | ChemScene[4] |

| InChI Key | HIECCMDXTICMMP-UHFFFAOYSA-N | Sigma-Aldrich[5] |

Computational Chemistry Data

Computational modeling provides valuable insights into the molecule's behavior and potential interactions.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | ChemScene[4] |

| LogP | 1.638 | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 | ChemScene[4] |

| Hydrogen Bond Donors | 2 | ChemScene[4] |

| Rotatable Bonds | 0 | ChemScene[4] |

Proposed Synthesis and Purification

Conceptual Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Formation of the Phthalazine Core: Synthesis of a suitable phthalazine precursor, such as 1(2H)-phthalazinone or phthalazine itself.

-

Reduction of the Pyridazine Ring: Selective reduction of the heterocyclic ring to yield the 1,2,3,4-tetrahydro derivative.

-

Salt Formation: Conversion to the dihydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical, yet experimentally sound, procedure based on established chemical principles for the synthesis of related compounds.

Step 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione

-

To a stirred solution of phthalic anhydride (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to yield 2,3-dihydrophthalazine-1,4-dione.

Step 2: Reduction to 1,2,3,4-Tetrahydrophthalazine

-

Method A: Catalytic Hydrogenation

-

Suspend 2,3-dihydrophthalazine-1,4-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon or Platinum oxide).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Carefully vent the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-Tetrahydrophthalazine.

-

-

Method B: Chemical Reduction

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (excess, e.g., 4-5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C and slowly add a solution of 2,3-dihydrophthalazine-1,4-dione (1 equivalent) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.

-

Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the crude 1,2,3,4-Tetrahydrophthalazine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Filter the solid, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[6]

Instrumentation and Conditions (Proposed):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the compound in a 50:50 mixture of water and acetonitrile. |

Method Validation Considerations: For use in a regulated environment, the HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the saturated heterocyclic ring. The integration of these signals should be consistent with the number of protons in each environment. The chemical shifts will be influenced by the protonation state of the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₈H₁₀N₂), the expected exact mass is approximately 134.08 g/mol . In the mass spectrum of the dihydrochloride salt, the molecular ion peak corresponding to the free base is typically observed. The fragmentation pattern can provide further structural information, often involving the loss of nitrogen-containing fragments.

Potential Applications in Drug Discovery and Development

While this compound itself has no widely reported biological activity, its value lies in its potential as a versatile chemical scaffold for the synthesis of more complex and potentially bioactive molecules.

A Building Block for Novel Phthalazine Derivatives

The two nitrogen atoms in the tetrahydrophthalazine core provide reactive sites for further functionalization. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). The synthesis of libraries of derivatives based on this scaffold can lead to the discovery of novel compounds with desired pharmacological properties.

Analogs of Bioactive Phthalazines

Many biologically active phthalazine derivatives, such as those with anti-cancer and anti-inflammatory properties, are based on the oxidized phthalazine or phthalazinedione core.[7][8] The 1,2,3,4-tetrahydrophthalazine scaffold can be used to synthesize saturated analogs of these compounds. The increased conformational flexibility of the saturated ring system may lead to improved binding affinity and selectivity for biological targets.

Caption: Role of 1,2,3,4-Tetrahydrophthalazine as a scaffold in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[9][10] The recommended storage temperature is +4°C.[5]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with significant, yet largely untapped, potential in the field of medicinal chemistry. While direct biological data is scarce, its structural features and relationship to the pharmacologically important phthalazine family make it a valuable building block for the synthesis of novel compounds. This guide has provided a comprehensive overview of its known properties, a scientifically sound proposed synthetic route, detailed analytical methodologies for its characterization, and a forward-looking perspective on its applications in drug discovery. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising chemical entity and its derivatives.

References

- El-Azm, F. S. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1.

-

Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

- Abdel-Aziz, A. A. M., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Future Medicinal Chemistry, 10(13), 1565-1584.

- El-Sayed, M. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of the Iranian Chemical Society, 1-20.

- Abdel-rahman, H. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23456-23471.

- Xu, F., et al. (2011). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. AAPS PharmSciTech, 12(3), 856-863.

-

SIELC Technologies. Separation of 1,2,3,4-Tetrahydrophthalazine on Newcrom R1 HPLC column. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. jocpr.com [jocpr.com]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

molecular structure and characterization of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride

An In-depth Technical Guide to the Molecular Structure and Characterization of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its molecular structure, outlines a robust synthetic pathway from phthalazine, and presents a multi-technique approach for its thorough characterization. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical protocols to confidently synthesize, identify, and utilize this compound in their work.

Introduction and Significance

1,2,3,4-Tetrahydrophthalazine and its derivatives are part of the broader class of phthalazine compounds, which are recognized for their diverse biological activities. The incorporation of a reduced, flexible heterocyclic ring fused to an aromatic system creates a three-dimensional structure that is often a key feature in pharmacologically active molecules. The dihydrochloride salt form of 1,2,3,4-Tetrahydrophthalazine enhances its solubility in aqueous media, a critical property for biological testing and formulation development. Understanding the precise molecular structure and confirming the identity and purity of this compound is the foundational first step in any research and development pipeline. This guide provides the necessary framework for achieving that certainty.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent base, 1,2,3,4-Tetrahydrophthalazine. The core structure consists of a benzene ring fused to a dihydropyridazine ring.

-

Molecular Formula: C₈H₁₂Cl₂N₂

-

Molecular Weight: 207.10 g/mol [1]

-

Structure: The parent base is a bicyclic aromatic amine. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms of the hydrazine moiety by two equivalents of hydrochloric acid.

-

CAS Number: 86437-12-9[1]

-

Solubility: As a salt, it is expected to have good solubility in polar solvents like water and alcohols, and limited solubility in nonpolar organic solvents.

Synthesis and Purification

The synthesis of this compound is a two-step process involving the reduction of a stable aromatic precursor followed by salt formation. Catalytic hydrogenation is a preferred method for the reduction due to its high efficiency and clean reaction profile[2][3].

Step 1: Catalytic Hydrogenation of Phthalazine (Free Base Synthesis)

The core tetrahydrophthalazine structure is efficiently synthesized by the reduction of the aromatic phthalazine ring.

-

Principle: Catalytic hydrogenation utilizes a catalyst, typically a noble metal like Palladium on carbon (Pd/C), to facilitate the addition of hydrogen across the double bonds of the heterocyclic ring of phthalazine. This process reduces the aromatic dihydropyridazine portion to its saturated analog.

-

Experimental Protocol:

-

To a solution of phthalazine (1.0 eq) in a suitable solvent such as ethanol or methanol in a high-pressure reaction vessel, add 10% Palladium on Carbon (10 wt% of the substrate).

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield crude 1,2,3,4-Tetrahydrophthalazine as an oil or solid.

-

Step 2: Formation of the Dihydrochloride Salt

The free base is converted to its dihydrochloride salt to improve stability and solubility.

-

Principle: As a diamine, the free base readily reacts with strong acids like HCl to form a salt. Using HCl in a non-aqueous solvent ensures the precipitation of the pure salt.

-

Experimental Protocol:

-

Dissolve the crude 1,2,3,4-Tetrahydrophthalazine free base in a minimal amount of a dry, non-polar solvent in which the salt is insoluble, such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in a dry solvent (e.g., 2 M HCl in diethyl ether or dioxane) dropwise with stirring until precipitation is complete. Alternatively, dry HCl gas can be bubbled through the solution[4].

-

Stir the resulting slurry in the ice bath for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold, dry diethyl ether to remove any unreacted starting material and impurities.

-

Dry the product under vacuum to yield this compound as a crystalline solid.

-

Comprehensive Structural Characterization

A combination of spectroscopic techniques is essential to unambiguously confirm the structure and assess the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Expert Insight: For the dihydrochloride salt, protonation of the nitrogen atoms will cause significant downfield shifts for adjacent protons (CH₂) and carbons compared to the free base. The spectra are best recorded in a solvent like DMSO-d₆ or D₂O where the salt is soluble. The following are predicted chemical shifts for the free base in CDCl₃, which serve as a baseline for interpretation. The prediction was generated using the NMRDB.org prediction engine[5].

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 - 7.05 | m | 4H | Ar-H | Protons on the benzene ring appear as a complex multiplet in the typical aromatic region. |

| ~4.18 | s | 4H | CH ₂-N-N-CH ₂ | The two sets of methylene protons (at C1 and C4) are chemically equivalent due to ring conformation and symmetry, giving rise to a single sharp signal. |

| ~3.90 | br s | 2H | NH | Hydrazine protons are often broad and their chemical shift is variable depending on concentration and solvent. |

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~133.5 | C -Ar (quat) | The two quaternary carbons of the benzene ring to which the heterocyclic ring is fused. |

| ~126.8 | C H-Ar | Aromatic carbons bearing a hydrogen atom. Two signals are expected due to symmetry. |

| ~125.4 | C H-Ar | Aromatic carbons bearing a hydrogen atom. |

| ~49.5 | C H₂-N | The two equivalent methylene carbons (C1 and C4) appear as a single peak in the aliphatic region. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Principle: Specific bonds within a molecule vibrate at characteristic frequencies. When infrared radiation matching these frequencies is passed through a sample, the energy is absorbed, and this absorption is detected and plotted. For this compound, key absorptions will confirm the presence of N-H bonds, aromatic C-H, and aliphatic C-H bonds.

-

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Type | Functional Group | Rationale |

| 3400 - 3200 (broad) | N-H Stretch | Secondary Amine/Ammonium | The N-H stretching in the free base will be present. In the dihydrochloride salt, this will be replaced by a very broad and strong absorption for the N⁺-H ammonium stretch, often overlapping with C-H stretches.[6] |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic | Confirms the presence of the benzene ring. |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic (CH₂) | Confirms the presence of the methylene groups in the saturated heterocyclic ring. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | A series of sharp peaks characteristic of the benzene ring skeletal vibrations. |

| 1250 - 1000 | C-N Stretch | Amine | Indicates the presence of the carbon-nitrogen bonds within the heterocyclic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

-

Principle: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion can then fragment into smaller, characteristic charged pieces. The mass-to-charge ratio (m/z) of these ions is measured.

-

Expected Fragmentation Pattern (for the Free Base, C₈H₁₀N₂):

| m/z Value | Ion Fragment | Rationale for Formation |

| 134 | [C₈H₁₀N₂]⁺• (Molecular Ion) | The intact molecule with one electron removed. Its presence confirms the molecular weight of the free base. |

| 133 | [M-H]⁺ | Loss of a single hydrogen atom, a common fragmentation for amines. |

| 105 | [C₇H₇N]⁺ | A key fragment likely formed by the loss of an N₂H radical, followed by rearrangement. Alpha-cleavage next to the nitrogen is a dominant pathway for amines. |

| 104 | [C₇H₆N]⁺ | Further loss of a hydrogen atom from the m/z 105 fragment. |

| 77 | [C₆H₅]⁺ | The phenyl cation, indicating the loss of the entire heterocyclic portion of the molecule. |

Visualization of Workflows

Diagram 1: Overall Synthesis and Purification Workflow

Caption: Workflow for the synthesis of the free base and its conversion to the pure dihydrochloride salt.

Diagram 2: Integrated Characterization Logic

Caption: Relationship between analytical techniques and the structural information derived from them.

Conclusion

The synthesis and characterization of this compound can be achieved through a straightforward and reliable set of procedures. Catalytic hydrogenation of phthalazine provides a clean route to the free base, which can be readily converted to the more stable and soluble dihydrochloride salt. A combination of NMR, FTIR, and mass spectrometry provides a self-validating system for confirming the molecular structure and ensuring the high purity required for applications in drug discovery and development. The data and protocols presented in this guide offer a robust foundation for scientists working with this compound.

References

- (Reference for general biological activity of phthalazines - Placeholder, as a specific paper was not found in the search).

- SpectraBase. (n.d.). Phthalazine, 1,2,3,4-tetrahydro-. Wiley.

- Cheméo. (n.d.). Chemical Properties of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine (CAS 1445-69-8).

-

Lumen Learning. (n.d.). Preparation of Amines. In Organic Chemistry II. [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Zhang, J., et al. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

- Ponnusamy, S., et al. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48, 262-267.

-

NIH. (n.d.). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PubMed Central. [Link]

-

MDPI. (2017). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Molecules, 22(10), 1632. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of Hydralazine

A Note on Chemical Nomenclature: The topic specified is "1,2,3,4-Tetrahydrophthalazine Dihydrochloride." However, the vast body of scientific literature on a vasodilator with a similar structural backbone pertains to Hydralazine (1-hydrazinophthalazine). Given the request for a detailed "mechanism of action," this guide will focus on Hydralazine, a clinically significant medication, assuming it to be the compound of interest.

Introduction: Hydralazine, a Vasodilator with a Multifaceted Profile

Hydralazine is a direct-acting smooth muscle relaxant that has been a part of the clinical armamentarium for treating severe hypertension and heart failure for decades.[1][2][3] While its primary function as an arteriolar vasodilator is well-established, ongoing research has unveiled a more complex and nuanced pharmacological profile.[4] This guide, intended for researchers and drug development professionals, moves beyond a surface-level description to explore the intricate molecular pathways that underpin Hydralazine's therapeutic effects and notable side effects. We will dissect its canonical role in modulating vascular tone and delve into novel mechanisms, including its significant antioxidant properties and its influence on hypoxia-inducible factor (HIF) signaling pathways.

Part 1: The Core Mechanism - Direct Arterial Vasodilation

Hydralazine's principal therapeutic effect is the relaxation of arterial smooth muscle, with a more pronounced effect on arterioles than on veins.[5] This specificity for arterial vessels leads to a decrease in systemic vascular resistance and a subsequent reduction in blood pressure.[6][7] The exact molecular mechanism, while not definitively established, is understood to be a convergence of several key cellular events.[1][6]

Inhibition of Intracellular Calcium Release

The cornerstone of Hydralazine's vasodilatory action is its ability to interfere with calcium (Ca²⁺) signaling within vascular smooth muscle cells (VSMCs). Contraction of these cells is critically dependent on the release of Ca²⁺ from the sarcoplasmic reticulum (SR). Hydralazine is believed to inhibit the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the SR.[1][6] By preventing this crucial step in the excitation-contraction coupling process, Hydralazine effectively uncouples the cellular signaling cascade that leads to muscle contraction, thereby promoting relaxation.[7][8] Further studies have shown that Hydralazine can inhibit Ca²⁺-dependent ATPase and the phosphorylation of the myosin P-light chains, a process obligatory for muscle contraction.[9]

Modulation of Ion Channels and Membrane Potential

Hydralazine is also proposed to induce hyperpolarization of the smooth muscle cell membrane.[6] This is likely achieved through the opening of Ca²⁺-activated potassium channels (K⁺ channels).[8] The efflux of potassium ions down their electrochemical gradient makes the cell interior more negative, moving the membrane potential further away from the threshold required to open voltage-gated Ca²⁺ channels. This hyperpolarization makes the cell less excitable and thus less likely to contract.

Endothelium-Dependent Mechanisms

While considered a direct-acting smooth muscle relaxant, evidence suggests Hydralazine's effects are also mediated by the vascular endothelium, particularly at clinically relevant concentrations (<10 μM).[10]

-

Prostacyclin (PGI₂) Pathway: Studies in resistance arteries from pregnant rats have shown that Hydralazine's vasodilatory effect is abolished by endothelial denudation and by inhibitors of cyclooxygenase (COX).[10] This indicates that Hydralazine stimulates the production of prostacyclin, a potent vasodilator that acts via the cyclic AMP (cAMP) pathway in VSMCs.[6][10]

-

Nitric Oxide (NO) Bioavailability: There is also evidence to suggest that Hydralazine may increase the bioavailability of nitric oxide (NO).[4][6] NO, produced by the endothelium, diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase, leading to increased levels of cyclic GMP (cGMP), another powerful secondary messenger that promotes vasodilation.

The diagram below illustrates the convergence of these proposed mechanisms on the vascular smooth muscle cell.

Part 2: Novel and Secondary Mechanisms of Action

Beyond its direct hemodynamic effects, Hydralazine possesses other biologically significant activities that are areas of active research.

Antioxidant Properties and Nrf2 Activation

Hydralazine is an efficient scavenger of reactive oxygen species (ROS) and an inhibitor of superoxide (O₂⁻) generation.[11] This antioxidant property is clinically relevant, for instance, in preventing the development of nitrate tolerance when co-administered with nitroglycerin, a phenomenon linked to oxidative stress.[11]

Recent studies have elucidated a more specific mechanism for this effect: Hydralazine can reactivate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[12][13] Nrf2 is a master transcriptional regulator of cellular antioxidant defenses. Under conditions of aging or oxidative stress where this pathway is often impaired, Hydralazine has been shown to restore Nrf2 activity, leading to the upregulation of protective enzymes and a reduction in oxidative damage markers like lipid peroxides and 8-OHdG (a marker of DNA damage).[12]

Inhibition of Prolyl Hydroxylase and HIF-1α Activation

A novel mechanism of action for Hydralazine involves its inhibition of hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes.[8] PHDs are oxygen-sensing enzymes that target the alpha subunit of HIF (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, Hydralazine stabilizes HIF-1α, allowing it to accumulate and activate the transcription of downstream target genes.[8] These targets include potent vasodilators and angiogenic factors such as vascular endothelial growth factor (VEGF), endothelin-1, and adrenomedullin.[8] This finding presents HIF as a potential therapeutic target for ischemic diseases and repositions Hydralazine as a potential agent in this context.

Other Biochemical Interactions

-

DNA Methyltransferase Inhibition: Hydralazine has been investigated for its capacity as a DNA methyltransferase inhibitor, which has implications for its use in treating conditions like myelodysplastic syndrome.[1]

-

Enzyme Inhibition: It has been shown to inhibit monoamine oxidase B (MAO-B), which can affect the metabolism of biogenic amines.[14]

Part 3: Key Experimental Methodologies

The elucidation of Hydralazine's mechanisms relies on a variety of well-established experimental protocols.

Experimental Protocol 1: Assessment of Vasodilatory Properties using Wire Myography

This workflow is fundamental for characterizing the effect of a compound on vascular tone.

-

Tissue Preparation: Isolate resistance arteries (e.g., mesenteric arteries) from a model organism (e.g., rat).

-

Mounting: Mount arterial rings (2-3 mm in length) on a wire myograph in a physiological salt solution, gassed with 95% O₂/5% CO₂ at 37°C.

-

Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor like phenylephrine or a high-potassium solution.

-

Cumulative Concentration-Response Curve: Add Hydralazine in a cumulative, stepwise manner to the organ bath. Record the relaxation (decrease in tension) at each concentration.

-

Data Analysis: Plot the percentage of relaxation against the log concentration of Hydralazine to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Mechanistic Investigation: Repeat the protocol in the presence of specific inhibitors (e.g., L-NAME to block NO synthase, indomethacin to block COX, or specific K⁺ channel blockers) to identify the pathways involved. The experiment can also be performed on endothelium-denuded vessels.

Experimental Protocol 2: Measurement of Intracellular Ca²⁺ in Cultured VSMCs

This protocol directly assesses the impact of Hydralazine on intracellular calcium dynamics.

-

Cell Culture: Culture primary vascular smooth muscle cells on glass coverslips.

-

Dye Loading: Load the cells with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Perfusion and Imaging: Place the coverslip on a microscope stage equipped for fluorescence imaging. Perfuse with a physiological buffer.

-

Stimulation: Stimulate the cells with a vasoconstrictor agonist (e.g., angiotensin II) that is known to act via the IP₃ pathway.

-

Hydralazine Treatment: Pre-incubate or co-administer Hydralazine with the agonist.

-

Data Acquisition: Measure the ratio of fluorescence intensity at two excitation wavelengths (e.g., 340/380 nm for Fura-2) over time. A decrease in the peak fluorescence ratio in the presence of Hydralazine indicates inhibition of Ca²⁺ release.

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| Vasodilation Potency (EC₅₀) | 3.6 ± 0.3 μM | Relaxation of phenylephrine-constricted mesenteric arteries from pregnant rats. | [10] |

| Enzyme Inhibition (IC₅₀) | 2 x 10⁻⁵ M (20 μM) | Half-maximal inhibition of Ca²⁺ dependent ATPase and phosphorylation in bovine carotid artery myofibrils. | [9] |

Part 4: Mechanism of Hydralazine-Induced Lupus Erythematosus

A significant clinical consideration for long-term Hydralazine therapy is the risk of developing Drug-Induced Lupus Erythematosus (DIL).[15][16] The risk is dose-dependent and is significantly higher in individuals who are "slow acetylators" due to a genetic deficiency in the N-acetyltransferase enzyme responsible for metabolizing the drug.[15][17]

The pathophysiology is not fully understood but is believed to involve a combination of factors:

-

Epigenetic Modification: Hydralazine can inhibit DNA methylation, which may lead to the aberrant expression of genes involved in autoimmunity.[15]

-

Immune Dysregulation: The drug is thought to interfere with immune cell signaling pathways.[18]

-

Autoantibody Formation: A hallmark of Hydralazine-induced lupus is the formation of autoantibodies, particularly anti-histone antibodies.[18][19] It is hypothesized that Hydralazine or its metabolites can act as haptens, binding to self-proteins (like histones) and rendering them immunogenic, thereby breaking immune tolerance.

Conclusion

Hydralazine's mechanism of action is far more intricate than that of a simple vasodilator. While its primary therapeutic benefit stems from its ability to relax arterial smooth muscle via modulation of intracellular calcium, potassium channels, and endothelium-derived factors, it also possesses significant secondary properties. Its roles as an antioxidant, an activator of the cytoprotective Nrf2 pathway, and an inhibitor of PHD enzymes highlight its potential for repositioning and for understanding its broader physiological effects. A thorough comprehension of this multifaceted pharmacology, including the mechanisms underlying its potential for inducing autoimmunity, is critical for both clinicians and researchers in the field of cardiovascular drug development.

References

-

Hydralazine - Wikipedia. [Link]

-

Direct Acting Vasodilators - CV Pharmacology. [Link]

-

Hydralazine - StatPearls - NCBI Bookshelf. [Link]

-

Novel Mechanism of Action for Hydralazine | Circulation Research. [Link]

-

What is the mechanism of Hydralazine Hydrochloride? - Patsnap Synapse. [Link]

-

Hydralazine-Induced Systemic Lupus Erythematosus: A Clinical Investigation | American Journal of Respiratory and Critical Care Medicine. [Link]

-

Hydralazine: mode of action at the neuroarterial junction - PubMed. [Link]

-

The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed. [Link]

-

Hydralazine: A Comprehensive Overview of a Classic Antihypertensive Agent. [Link]

-

Mechanism of action of hydralazine on vascular smooth muscle - PubMed. [Link]

-

Hydralazine: MedlinePlus Drug Information. [Link]

-

Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - MDPI. [Link]

-

Hydralazine dosing, indications, interactions, adverse effects, and more. [Link]

-

Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - MDPI. [Link]

-

Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - PubMed. [Link]

-

Combination Sodium Nitrite and Hydralazine Therapy Attenuates Heart Failure With Preserved Ejection Fraction Severity in a “2‐Hit” Murine Model. [Link]

-

Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed. [Link]

-

Drug-Induced Lupus Erythematosus - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Drug-Induced Lupus Erythematosus: Background, Pathophysiology, Etiology. [Link]

-

Hydralazine-induced Lupus | SMJ - Southern Medical Association. [Link]

-

The lupus syndrome induced by hydralazine: a common complication with low dose treatment - NIH. [Link]

-

Hydralazine is involved in tele-methylhistamine metabolism by inhibiting monoamine oxidase B in pregnancy-associated hypertensive mice - PubMed. [Link]

Sources

- 1. Hydralazine - Wikipedia [en.wikipedia.org]

- 2. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hydralazine: MedlinePlus Drug Information [medlineplus.gov]

- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 5. Hydralazine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 7. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydralazine is involved in tele-methylhistamine metabolism by inhibiting monoamine oxidase B in pregnancy-associated hypertensive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug-Induced Lupus Erythematosus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sma.org [sma.org]

- 17. The lupus syndrome induced by hydralazine: a common complication with low dose treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. Drug-Induced Lupus Erythematosus: Background, Pathophysiology, Etiology [emedicine.medscape.com]

Navigating the Solubility Landscape of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride in Organic Solvents: A Technical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Data Gap

In the realm of pharmaceutical sciences and organic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. This guide focuses on 1,2,3,4-tetrahydrophthalazine dihydrochloride, a molecule of interest for its potential applications. A thorough review of the existing scientific literature and chemical databases reveals a notable absence of published experimental data on the solubility of this specific dihydrochloride salt in a comprehensive range of organic solvents.

This guide, therefore, adopts a dual-pronged approach. Firstly, it establishes a robust theoretical framework to empower the researcher with a predictive understanding of the factors governing the solubility of this compound. Secondly, it provides a detailed, step-by-step experimental protocol for the empirical determination of its solubility, enabling researchers to generate the precise data required for their specific applications.

Theoretical Underpinnings of Solubility

The solubility of a salt in an organic solvent is a complex interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the crystal lattice energy of the solid. For this compound, several key factors come into play.

The Nature of the Solute: A Dihydrochloride Salt

1,2,3,4-Tetrahydrophthalazine is a basic compound. The formation of a dihydrochloride salt significantly alters its physicochemical properties, most notably its polarity. The presence of two hydrochloride moieties introduces strong ionic character, making the molecule significantly more polar than its free base counterpart. This high polarity is a primary determinant of its solubility profile.

The Role of the Solvent

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents are generally better at dissolving polar solutes, while nonpolar solvents are more suitable for nonpolar solutes. For this compound, solvents can be broadly categorized based on their ability to interact with the ionic nature of the salt.

-

Protic Solvents: Solvents such as methanol, ethanol, and isopropanol possess hydroxyl (-OH) groups capable of hydrogen bonding. These solvents can interact favorably with the chloride anions and the protonated amine centers of the solute, facilitating dissolution.

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) have high dipole moments and can solvate ions effectively, but they lack the ability to donate hydrogen bonds. Their efficacy will depend on their ability to disrupt the crystal lattice of the salt.

-

Aprotic Nonpolar Solvents: Solvents such as hexane, toluene, and dichloromethane have low dielectric constants and are generally poor solvents for ionic compounds. It is anticipated that this compound will exhibit very low solubility in these solvents.

Insights from the Parent Molecule: Phthalazine

While direct data for the tetrahydro- derivative's salt is unavailable, information on the parent aromatic compound, phthalazine, can offer some directional insights. Phthalazine is described as being sparingly soluble in water but demonstrating better solubility in organic solvents like ethanol, methanol, and acetone.[1][2] This suggests that the underlying heterocyclic structure has some affinity for organic media. However, the addition of the dihydrochloride functional groups will drastically increase the polarity, shifting its solubility preference towards more polar organic solvents.

Quantitative and Qualitative Solubility Profile (Predicted)

In the absence of experimental data, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented below. This table is based on the theoretical principles discussed above.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding and have high polarity, which can effectively solvate the ions of the dihydrochloride salt. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | High polarity can aid in dissolution, but the lack of hydrogen bond donation may limit their effectiveness compared to protic solvents. |

| Acetonitrile | Low | While polar, its solvating power for salts can be lower than DMSO and DMF. | |

| Nonpolar Aprotic | Toluene, Hexane | Very Low | Lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt. |

| Chlorinated | Dichloromethane | Very Low | Although slightly polar, it is generally a poor solvent for salts. |

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for the experimental determination of the solubility of this compound in an organic solvent of choice. This method is based on the widely accepted shake-flask method.[3]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath. A typical temperature for solubility studies is 25 °C.

-

Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Report the solubility along with the temperature at which the measurement was made.

-

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Experimental Outcomes

Several factors can influence the determined solubility values. Careful control of these variables is essential for obtaining accurate and reproducible data.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately recorded temperature during equilibration is critical.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using materials of high purity is essential.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

pH of the Medium: While this guide focuses on organic solvents, any residual water or acidic/basic impurities in the solvent could potentially alter the ionization state of the solute and, consequently, its solubility.

Conclusion: A Path Forward for Researchers

While a comprehensive dataset for the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical framework and a practical experimental protocol to empower researchers to fill this knowledge gap. By understanding the fundamental principles of salt solubility and by implementing a robust experimental methodology, scientists and drug development professionals can confidently determine the solubility of this compound in the solvents relevant to their work, thereby accelerating their research and development efforts.

References

-

Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–233. [Link]

-

Solubility of Things. (n.d.). Phthalazine. Retrieved from [Link]

-

Pinho, S. P., & Macedo, E. A. (1996). Representation of salt solubility in mixed solvents: a comparison of thermodynamic models. Fluid Phase Equilibria, 116(1-2), 209-216. [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical Information and Modeling, 61(12), 5941–5952. [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (1989). [Synthesis and physicochemical and biological characteristics of phthalazine derivatives]. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 93(2), 357-361. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. Retrieved from [Link]

-

University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. 1,2,3,4-Tetrahydrophthalazine Dihydrochloride, a molecule of interest for its potential pharmacological applications, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific salt are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a bicyclic structure, fusing a benzene ring with a di-hydro-pyridazine ring. The dihydrochloride salt form protonates the two nitrogen atoms, significantly influencing the electronic environment and, consequently, the spectroscopic output. Understanding this structure is paramount to interpreting the spectral data.

Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protonation of the nitrogen atoms will lead to a general downfield shift of adjacent protons due to the increased electron-withdrawing effect.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic (4H) | 7.2 - 7.5 | Multiplet | 4H | Signals from the benzene ring protons. The exact pattern will depend on the specific coupling constants. |

| Methylene (C4-H₂, 2H) | ~ 4.5 | Singlet | 2H | These protons are adjacent to a protonated nitrogen and the aromatic ring, leading to a significant downfield shift. |

| Methylene (C1-H₂, 2H) | ~ 3.5 | Singlet | 2H | These protons are adjacent to the other protonated nitrogen, also shifted downfield. |

| N-H (4H) | 9.0 - 11.0 | Broad Singlet | 4H | Protons on the positively charged nitrogen atoms are expected to be significantly deshielded and will likely exchange with any protic solvent, leading to a broad signal. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the molecule's symmetry, four distinct carbon signals are anticipated.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Justification |

| Aromatic (C5, C8) | ~130-135 | Quaternary carbons of the benzene ring attached to the heterocyclic ring. |

| Aromatic (C6, C7) | ~125-130 | Protonated aromatic carbons. |

| Methylene (C4) | ~50-55 | Aliphatic carbon adjacent to a protonated nitrogen and the aromatic ring. |

| Methylene (C1) | ~45-50 | Aliphatic carbon adjacent to a protonated nitrogen. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the N-H protons, while D₂O will result in their exchange and disappearance from the spectrum.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C=C bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Justification |

| N⁺-H Stretch | 3200 - 2800 | Strong, Broad | Stretching vibrations of the protonated amine groups. The broadness is due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching of the C-H bonds of the methylene groups. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | Benzene ring stretching vibrations. |

| N-H Bend | 1650 - 1550 | Medium | Bending vibrations of the N-H bonds. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Place the sample and collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the preferred method due to the ionic nature of the compound.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI, the molecular ion is expected to be observed as the protonated free base [M+H]⁺, where M is the neutral 1,2,3,4-Tetrahydrophthalazine. The dihydrochloride will dissociate in solution.

-

Molecular Weight of Free Base (C₈H₁₀N₂): 134.18 g/mol

-

Expected [M+H]⁺: m/z 135.19

Predicted Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion will likely involve the cleavage of the heterocyclic ring.

Predicted ESI-MS Fragmentation Pathway

Caption: A plausible fragmentation pathway for [M+H]⁺.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

To obtain fragmentation data, perform MS/MS analysis by isolating the [M+H]⁺ ion (m/z 135) and subjecting it to collision-induced dissociation (CID).

-

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach employing NMR, IR, and MS techniques. This guide provides a predictive framework for the expected spectral data based on the known chemical structure and principles of spectroscopy. By following the outlined experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of this compound, facilitating its further investigation in drug discovery and development.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]

The Therapeutic Potential of Tetrahydrophthalazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Significance of the Tetrahydrophthalazine Scaffold